CID 16220021
Overview
Description
CID 16220021, also known by its chemical name 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine, is a compound of interest in various scientific fields. This compound is characterized by its pyrimidine ring structure, which is substituted with a chlorophenyl group and a methylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine ring in the presence of a strong base.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonation reaction, where the pyrimidine ring is treated with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The pyrimidine ring can participate in various substitution reactions, where the chlorophenyl or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl-substituted pyrimidine derivatives.
Substitution: Various functionalized pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
4-(4-chlorophenyl)-2-(methylamino)pyrimidine: Contains a methylamino group instead of a methylsulfonyl group.
4-(4-chlorophenyl)-2-(methylpyrimidinyl)pyrimidine: Features a methylpyrimidinyl group.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine lies in its combination of functional groups, which impart distinct chemical and biological properties. The presence of both the chlorophenyl and methylsulfonyl groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
InChI |
InChI=1S/C16H18N3O10P.Na/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEXTFWMUAYKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585275 | |
Record name | PUBCHEM_16220021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98179-10-3 | |
Record name | PUBCHEM_16220021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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